2,2-Dichloroethenyl chloroacetate
Description
2,2-Dichloroethenyl chloroacetate (hypothetical structure: Cl₂C=CH-O-CO-CH₂Cl) is an organochlorine compound combining a dichloroethenyl group with a chloroacetate ester moiety. Chloroacetate esters, such as those listed in , and 14, are typically intermediates in organic synthesis or active ingredients in agrochemicals. The dichloroethenyl group may enhance electrophilicity, increasing reactivity in nucleophilic substitution or cycloaddition reactions.
Properties
CAS No. |
61843-96-7 |
|---|---|
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
2,2-dichloroethenyl 2-chloroacetate |
InChI |
InChI=1S/C4H3Cl3O2/c5-1-4(8)9-2-3(6)7/h2H,1H2 |
InChI Key |
OOWTVZJUWULYNK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloroethenyl chloroacetate can be synthesized through the reaction of chloroacetyl chloride with 2,2-dichloroethanol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the chlorination of ethyl chloroacetate followed by the addition of dichloroethylene. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl chloroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dichloroacetic acid.
Reduction: Reduction reactions can convert it into less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dichloroacetic acid
Reduction: Ethyl chloroacetate
Substitution: Various substituted chloroacetates depending on the nucleophile used
Scientific Research Applications
2,2-Dichloroethenyl chloroacetate is used in a variety of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl chloroacetate involves its reactivity with various biological molecules. It can interact with enzymes and proteins, leading to the inhibition of certain biochemical pathways. The molecular targets include enzymes involved in metabolic processes, and the pathways affected are those related to cellular respiration and energy production.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2-dichloroethenyl chloroacetate with structurally related chloroacetate esters and derivatives:
Key Comparative Insights:
Reactivity: Compounds with dichloroethenyl groups (e.g., permethrin derivatives) exhibit enhanced electrophilicity, making them effective in pesticidal applications via irreversible binding to biological targets . Ethyl 2-chloroacetoacetate’s keto group facilitates condensation reactions, critical in synthesizing heterocyclic compounds like pyrazoles .
Physical Properties :
- Branched esters (e.g., 2-ethylhexyl chloroacetate) have higher molecular weights and lower volatility, ideal for plasticizers .
- Hydrophilic derivatives like 2-(2-hydroxyethoxy)ethyl chloroacetate improve solubility in aqueous formulations .
Toxicity and Handling :
- Sodium chloroacetate () and related esters require stringent PPE due to skin/eye corrosion risks.
- Dichloroethenyl compounds may pose environmental persistence concerns, similar to permethrin’s regulatory restrictions .
Applications :
- Pesticides: Dichloroethenyl motifs are prevalent in insecticides (e.g., cypermethrin) .
- Pharmaceuticals: Ethyl 2-chloroacetoacetate is pivotal in synthesizing active pharmaceutical ingredients (APIs) .
Research Findings and Data
- Synthetic Utility : Chloroacetate esters are versatile alkylating agents. For example, ethyl 2-chloroacetoacetate’s keto group enables Friedel-Crafts acylations, forming indole derivatives under catalytic conditions .
- Environmental Impact : Dichloroethenyl-containing compounds, such as permethrin, are regulated due to bioaccumulation risks in aquatic ecosystems .
- Thermal Stability : 2-Ethylhexyl chloroacetate’s branched structure enhances thermal stability in polymer matrices, as evidenced by its use in high-temperature adhesives .
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